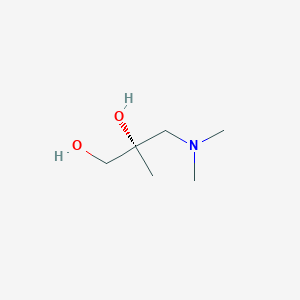
(1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid, also known as ACPC, is a cyclic amino acid that has been widely studied for its potential therapeutic applications. ACPC is a derivative of proline and is commonly used as a chiral building block in the synthesis of pharmaceuticals and biologically active compounds.
Mécanisme D'action
The exact mechanism of action of (1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid is not fully understood, but it is believed to act as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. (1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid has been shown to enhance the binding of glycine to the NMDA receptor, which leads to the activation of the receptor and the subsequent enhancement of synaptic transmission.
Biochemical and Physiological Effects:
(1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid has been shown to have a number of biochemical and physiological effects, including the enhancement of cognitive function and memory, the modulation of the NMDA receptor, and the reduction of inflammation. (1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
(1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid has a number of advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, (1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid can be difficult to synthesize and is relatively expensive compared to other amino acids.
Orientations Futures
There are a number of potential future directions for research on (1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid, including the development of new synthesis methods, the investigation of its potential therapeutic applications in other fields of medicine, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration of (1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid for its various therapeutic applications.
Méthodes De Synthèse
(1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid can be synthesized through a variety of methods, including the Strecker synthesis, the Mannich reaction, and the reductive amination of proline. The Strecker synthesis involves the reaction of proline with formaldehyde and hydrogen cyanide, followed by hydrolysis and decarboxylation. The Mannich reaction involves the condensation of proline with formaldehyde and a primary amine, followed by hydrolysis and decarboxylation. The reductive amination of proline involves the reaction of proline with an aldehyde and an amine in the presence of a reducing agent.
Applications De Recherche Scientifique
(1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and gastroenterology. In neurology, (1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid has been shown to enhance cognitive function and memory in animal models and in humans. In psychiatry, (1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid has been studied for its potential use in the treatment of schizophrenia and depression. In gastroenterology, (1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid has been studied for its potential use in the treatment of inflammatory bowel disease.
Propriétés
IUPAC Name |
(1R,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c9-8(7(12)13)2-1-5(4-8)3-6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCVGUDWLQNWIQ-YLWLKBPMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)O)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](C[C@@H]1CC(=O)O)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439932 |
Source


|
| Record name | CTK0H1518 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |
CAS RN |
194785-84-7 |
Source


|
| Record name | CTK0H1518 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B63485.png)










